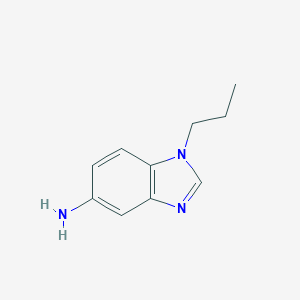

1-Propyl-1H-benzoimidazol-5-ylamine

Description

Properties

IUPAC Name |

1-propylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13/h3-4,6-7H,2,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJUWPDHPVBCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301055 | |

| Record name | 1-Propyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177843-27-5 | |

| Record name | 1-Propyl-1H-benzimidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177843-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Propyl-1H-benzoimidazol-5-ylamine typically involves the condensation of o-phenylenediamine with various aldehydes or other reagents. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Propyl-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced by other functional groups using appropriate reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Propyl-1H-benzoimidazol-5-ylamine has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Bradykinin B1 Receptor Antagonism

Research has shown that compounds similar to 1-propyl-1H-benzoimidazol-5-ylamine can act as antagonists to bradykinin B1 receptors, which are involved in pain and inflammation pathways. This suggests potential applications in treating conditions like chronic pain or inflammatory diseases .

Antimicrobial Activity

Benzimidazole derivatives, including 1-propyl-1H-benzoimidazol-5-ylamine, have demonstrated antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, providing a basis for their use in developing new antibiotics .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Propyl-1H-benzoimidazol-5-ylamine | E. coli | 32 µg/mL |

| 2-Methyl-1H-benzimidazole | S. aureus | 16 µg/mL |

| Ethyl 2-(1H-imidazol-1-yl)propyl | P. aeruginosa | 64 µg/mL |

Proteomics Research

The compound is also utilized in proteomics research due to its ability to bind specific proteins, facilitating the study of protein interactions and functions. It serves as a tool for understanding cellular mechanisms and disease pathways .

Material Sciences

In addition to biological applications, 1-propyl-1H-benzoimidazol-5-ylamine has potential uses in material sciences. Its properties can be harnessed to develop new materials with specific electrical or optical characteristics.

Case Study: Conductive Polymers

Research indicates that incorporating benzimidazole derivatives into polymer matrices can enhance conductivity and stability, making them suitable for electronic applications .

Mechanism of Action

The mechanism of action of 1-Propyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, which can lead to their therapeutic effects . For example, they may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Biological Activity

Overview

1-Propyl-1H-benzoimidazol-5-ylamine is a benzimidazole derivative with the molecular formula and a molecular weight of 175.23 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy.

Target Interactions

Benzimidazole derivatives, including 1-propyl-1H-benzoimidazol-5-ylamine, exhibit diverse pharmacological activities by interacting with various biological targets. These interactions often involve:

- DNA Topoisomerases : Recent studies have indicated that certain benzimidazole derivatives can inhibit human topoisomerase I, an enzyme critical for DNA replication and transcription, thus leading to antitumor effects .

- Receptor Tyrosine Kinases : Some analogues have been developed as inhibitors of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which are involved in tumor angiogenesis .

Biochemical Pathways

The biological activity of 1-propyl-1H-benzoimidazol-5-ylamine is mediated through various biochemical pathways, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, demonstrating notable minimum inhibitory concentrations (MIC) compared to standard antibiotics .

- Anticancer Properties : It has been evaluated for its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Pharmacokinetics

The pharmacokinetic profile of 1-propyl-1H-benzoimidazol-5-ylamine is still under investigation, but it is essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties for therapeutic applications. The compound's relatively low molecular weight suggests favorable bioavailability characteristics.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of benzimidazole derivatives indicated that 1-propyl-1H-benzoimidazol-5-ylamine exhibited significant antibacterial activity against Salmonella typhi with an MIC of 50 µg/ml. This was notably more effective than standard antibiotics such as ampicillin and ciprofloxacin .

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| 1-Propy-1H-benzoimidazol-5-ylamine | 50 | Salmonella typhi |

| Ampicillin | 100 | Salmonella typhi |

| Ciprofloxacin | 25 | Salmonella typhi |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various human cancer cell lines. The mechanism appears to involve interference with DNA replication processes mediated by topoisomerases. For example, a series of benzimidazole derivatives were tested against a panel of 60 human cancer cell lines, where several compounds showed promising results in terms of potency and selectivity .

Case Studies

-

Study on Anticancer Properties

A recent investigation focused on the synthesis and biological evaluation of novel benzimidazole derivatives, including 1-propyl-1H-benzoimidazol-5-ylamine. The study revealed that these compounds could stabilize DNA structures and inhibit topoisomerase-mediated relaxation, leading to increased cytotoxicity in cancer cells . -

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial properties of various benzimidazole derivatives, including 1-propyl-1H-benzoimidazol-5-ylamine. The results indicated that these compounds could serve as potential alternatives to conventional antibiotics due to their effectiveness against resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-Propyl-1H-benzoimidazol-5-ylamine?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of o-phenylenediamine derivatives with propyl-containing carbonyl precursors under acidic conditions. For example, analogous benzimidazole derivatives are synthesized via condensation reactions using aldehydes or ketones, followed by purification via column chromatography . Key steps may include refluxing in solvents like ethanol or DMF, with characterization by -NMR, -NMR, and IR spectroscopy to confirm the propyl substitution and amine functionality .

Q. How can researchers validate the purity and structural integrity of 1-Propyl-1H-benzoimidazol-5-ylamine?

- Methodological Answer : Purity is assessed via HPLC (>98% purity threshold) and melting point determination. Structural validation requires spectroscopic techniques:

- -NMR : Peaks for the propyl chain (δ ~0.8–1.6 ppm for –CH–CH–CH) and aromatic protons (δ ~7.0–8.5 ppm for benzimidazole).

- IR : Stretching vibrations for –NH (~3300–3500 cm) and C=N/C–N bonds (~1600 cm).

- Elemental Analysis : Experimental C/H/N ratios must match theoretical values within ±0.3% .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in 1-Propyl-1H-benzoimidazol-5-ylamine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using programs like SHELX (e.g., SHELXL for refinement), researchers can determine bond lengths, angles, and torsion angles. For instance, similar benzimidazole derivatives have been analyzed to confirm propeller-like conformations of substituents, with data refinement against high-resolution (<1.0 Å) datasets . Thermal ellipsoid plots and Hirshfeld surface analysis further elucidate intermolecular interactions (e.g., hydrogen bonding between –NH and adjacent heteroatoms) .

Q. How can computational methods predict the biological activity of 1-Propyl-1H-benzoimidazol-5-ylamine derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR modeling are used to screen against target proteins (e.g., uPAR in ). Virtual libraries of derivatives are docked into active sites, with scoring functions (e.g., binding energy ΔG) prioritizing candidates. For example, substituents like arylthiazole-triazole groups (as in ) may enhance binding affinity via π-π stacking or hydrogen bonding. MD simulations (>100 ns) validate stability of ligand-receptor complexes .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Methodological Answer : Contradictions (e.g., anomalous -NMR shifts) require cross-validation:

- 2D NMR (COSY, HSQC) resolves overlapping signals.

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]) accuracy within 5 ppm.

- X-ray Powder Diffraction (XRPD) : Detects polymorphic variations affecting spectral data .

Iterative refinement of synthetic protocols (e.g., adjusting reaction pH or temperature) may resolve inconsistencies .

Methodological Challenges & Best Practices

Q. What strategies optimize the yield of 1-Propyl-1H-benzoimidazol-5-ylamine in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield.

- Green Solvents : Switch from DMF to cyclopentyl methyl ether (CPME) to improve sustainability .

Q. How can researchers design derivatives of 1-Propyl-1H-benzoimidazol-5-ylamine for enhanced pharmacokinetic properties?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., –SONH) to reduce hydrophobicity.

- Prodrug Strategies : Acetylate the –NH group to improve membrane permeability, with enzymatic hydrolysis in vivo .

- Metabolic Stability Assays : Use liver microsomes to identify susceptible sites for deuteration or fluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.